molecular formula C13H18BrNO3S B226173 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine

Cat. No. B226173
M. Wt: 348.26 g/mol
InChI Key: LYCPKIBAWGATDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine, also known as BMS-986163, is a novel small molecule that has been developed as an inhibitor of the CCR8 chemokine receptor. Chemokine receptors are involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression. CCR8 is a chemokine receptor that is expressed on various immune cells and has been implicated in the pathogenesis of several diseases, including asthma, allergic rhinitis, and cancer.

Mechanism of Action

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine is a selective inhibitor of the CCR8 chemokine receptor. CCR8 is a G protein-coupled receptor that is activated by the chemokine CCL1. Upon activation, CCR8 induces various signaling pathways, including the activation of PI3K/Akt and MAPK/ERK pathways, leading to the migration and invasion of immune cells and cancer cells. This compound binds to the extracellular domain of CCR8 and prevents the binding of CCL1, thereby inhibiting the downstream signaling pathways and the migration and invasion of immune cells and cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of asthma and allergic rhinitis, this compound has been shown to reduce airway inflammation and hyperresponsiveness, as well as the infiltration of immune cells, including T cells and eosinophils, into the airways. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis, as well as the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is its selectivity for CCR8, which allows for the specific inhibition of CCR8-mediated signaling pathways without affecting other chemokine receptors. Another advantage is its potency, which allows for the use of lower concentrations of the compound in lab experiments. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans, which limits its translational potential.

Future Directions

There are several future directions for the development and application of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine. One direction is the further investigation of its therapeutic potential in various diseases, including asthma, allergic rhinitis, and cancer. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its bioavailability, half-life, and selectivity for CCR8. Furthermore, the development of novel drug delivery systems, such as nanoparticles or liposomes, may improve the targeted delivery and efficacy of the compound in vivo.

Synthesis Methods

The synthesis of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been described in a patent application by Bristol-Myers Squibb. The synthesis involves the reaction of 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride with piperidine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group by the piperidine nitrogen, resulting in the formation of this compound.

Scientific Research Applications

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been investigated for its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and cancer. CCR8 is expressed on various immune cells, including T cells, eosinophils, and dendritic cells, and has been implicated in the pathogenesis of asthma and allergic rhinitis. In preclinical studies, this compound has been shown to inhibit CCR8-mediated chemotaxis of T cells and eosinophils, leading to a reduction in airway inflammation and hyperresponsiveness in animal models of asthma and allergic rhinitis.
In addition, CCR8 has been found to be overexpressed in various types of cancer, including breast cancer, melanoma, and prostate cancer. In preclinical studies, this compound has been shown to inhibit the migration and invasion of cancer cells, leading to a reduction in tumor growth and metastasis in animal models of cancer.

properties

Molecular Formula

C13H18BrNO3S

Molecular Weight

348.26 g/mol

IUPAC Name

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18BrNO3S/c1-10-8-11(14)12(18-2)9-13(10)19(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

LYCPKIBAWGATDR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)Br

Origin of Product

United States

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